molecular formula C16H25N3O2 B7915738 [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester

[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester

Cat. No.: B7915738
M. Wt: 291.39 g/mol
InChI Key: RBYHRCVNXAGCJY-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester is a complex organic compound that features a piperidine ring, an aminoethyl group, and a carbamic acid benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester typically involves multiple stepsThe reaction conditions often require the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid for esterification, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester is used as an intermediate in the synthesis of more complex molecules.

Biology

Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its ability to mimic certain biological molecules. It is also explored for its potential as a building block in the synthesis of biologically active compounds .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions .

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Properties

IUPAC Name

benzyl N-[[1-(2-aminoethyl)piperidin-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c17-9-11-19-10-5-4-8-15(19)12-18-16(20)21-13-14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13,17H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYHRCVNXAGCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CNC(=O)OCC2=CC=CC=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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